molecular formula C10H12ClNO3S B6628517 3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid

3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid

Cat. No.: B6628517
M. Wt: 261.73 g/mol
InChI Key: OHAMVOLDBBNIDQ-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid is a synthetic organic compound belonging to the class of thiophene derivatives Thiophene is a heterocyclic aromatic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring

Properties

IUPAC Name

3-[(3-chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-6-5-16-9(8(6)11)10(15)12(2)4-3-7(13)14/h5H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAMVOLDBBNIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Friedel-Crafts acylation of 3-chloro-4-methylthiophene with chloroform in the presence of aluminum chloride to form the corresponding ketone. Subsequent reactions include the formation of the amide bond through the reaction of the ketone with methylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also a focus in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiophenes or amides.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Thiophene derivatives have shown biological activity, including antimicrobial, antifungal, and anticancer properties

Medicine: The compound's potential as a therapeutic agent is being investigated, particularly in the development of new drugs for various diseases.

Industry: Thiophene derivatives are used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid: A simpler thiophene derivative without the chloro and methyl groups.

  • 3-(Methylamino)propanoic acid: A derivative without the thiophene ring.

  • 3-(Chloro-4-methylthiophene-2-carbonyl)propanoic acid: A related compound without the amino group.

Uniqueness: 3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid is unique due to its combination of the thiophene ring, chloro and methyl substituents, and the amine group. This combination provides distinct chemical and biological properties compared to its simpler counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

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